molecular formula C15H16N2O2 B566490 Mandelamidine,  m-(benzyloxy)-  (6CI) CAS No. 107154-19-8

Mandelamidine, m-(benzyloxy)- (6CI)

Cat. No.: B566490
CAS No.: 107154-19-8
M. Wt: 256.305
InChI Key: INDTYDGNUPJHRA-UHFFFAOYSA-N
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Description

Mandelamidine, m-(benzyloxy)- (6CI) is an organic compound structurally characterized by a benzyloxy substituent at the meta position of its aromatic ring. This compound belongs to the amidine class, known for their applications in medicinal chemistry and materials science. Notably, mandelamidine derivatives, such as mandelamidine mandelate, were synthesized by Dr. J.E. Mackenzie, with molecular weight determinations supporting their proposed constitutional structures. Cryoscopic analysis revealed a molecular weight of approximately 108.5% in solution, aligning with theoretical expectations .

Properties

CAS No.

107154-19-8

Molecular Formula

C15H16N2O2

Molecular Weight

256.305

IUPAC Name

2-hydroxy-2-(3-phenylmethoxyphenyl)ethanimidamide

InChI

InChI=1S/C15H16N2O2/c16-15(17)14(18)12-7-4-8-13(9-12)19-10-11-5-2-1-3-6-11/h1-9,14,18H,10H2,(H3,16,17)

InChI Key

INDTYDGNUPJHRA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(C(=N)N)O

Synonyms

Mandelamidine, m-(benzyloxy)- (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The meta-benzyloxy group in mandelamidine likely enhances steric hindrance compared to para or ortho positions, influencing reactivity. For example, 6-chloro-1,3-dimethyllumazine derivatives require harsher conditions for nucleophilic substitution due to steric and electronic factors , suggesting benzyloxy groups in mandelamidine may similarly modulate reaction kinetics.

Physical and Spectral Properties

  • Molecular Weight : Mandelamidine’s cryoscopic molecular weight (108.5%) aligns with theoretical values, a trend observed in amidine salts like acetamidine acetate and phenylacetamidine phenylacetate .
  • Spectral Data : Structural determination of benzyloxy compounds often relies on spectral databases such as Tables of Spectral Data for Structure Determination of Organic Compounds (Springer, 1983), which provide NMR, IR, and mass spectrometry references for analogous compounds .

Data Sources and Validation

  • Authoritative References: Physical property data are cross-validated using Knovel Critical Tables and the Design Institute for Physical Property Data (DIPPR), ensuring accuracy in melting points, solubilities, and thermodynamic properties .
  • Structural Databases : The Combined Chemical Dictionary (CCD) and ChemSpider provide structural diagrams and connection tables for benzyloxy derivatives, aiding in comparative analyses .

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